Aderbasib inhibits the ADAM family of multifunctional membrane-bound proteins, with primary activity against ADAM10 and ADAM17 [1] [2] [3]. Its mechanism is centered on blocking "sheddase" activity.
The following diagram illustrates the core mechanism of action of this compound and its functional consequences.
This compound has demonstrated robust antineoplastic activity in preclinical models for various cancers.
This compound inhibits metalloprotease activity by binding to the active site [4]. In trypsinized PK15 cells, this compound (10-100 μM) inhibited the interaction between ADAM17 and its substrate, with almost no binding detected at 100 μM [4] [1].
A key preclinical study demonstrated the efficacy of this compound in a model of pediatric glioblastoma [4] [1].
This compound has been investigated in several clinical trials, though its development for major indications has been discontinued.
The following table summarizes the key substrates processed by ADAM17 that are relevant to cancer, illustrating the broad potential impact of its inhibition by this compound [5].
| ADAM17 Substrate | Role in Tumor Immunosurveillance and Cancer |
|---|---|
| MICA/B | Soluble forms inhibit immune cell activation, contributing to immune escape by tumor cells. |
| FcγRIIIA (CD16) | Shedding from Natural Killer (NK) cells reduces antibody-dependent cellular cytotoxicity (ADCC); inhibition boosts rituximab efficacy. |
| Tim-3 | Functions as an immune checkpoint; shedding may dampen immune responses. |
| PMEL17 (GP100) | A melanoma antigen; shedding may affect immune recognition. |
| CD154 (CD40L) | A potent stimulator of anti-tumor immune responses; shedding may limit its activity. |
| IL-23 Receptor | Genetic deletion of IL-23 enhances anti-tumor immunity. |
The table below summarizes the key technical aspects of Aderbasib for research purposes.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | INCB7839, INCB007839 [1] [2] |
| CAS Registry | 791828-58-5 [1] [2] |
| Molecular Formula | C₂₁H₂₈N₄O₅ [1] [2] |
| Mechanism of Action | Potent, orally active inhibitor of ADAM10 and ADAM17 (sheddase inhibitor) [1] [3] |
| Primary Research Applications | Investigation of cancers including breast cancer, colorectal cancer, gliomas, and non-Hodgkin lymphoma; studying tumor growth, metastasis, and combination therapies to overcome drug resistance [1] [3] [4] |
| Key Biological Effect | Blocks proteolytic "shedding" of cell surface proteins, inhibiting activation of EGFR and other HER receptor pathways, and reducing release of soluble factors like TNF-α [2] [3] |
| Development Status | Clinical development discontinued after Phase II trials (as of 2011) [5] |
This compound exerts its research effects by inhibiting the metalloproteinase activity of ADAM10 and ADAM17 [3]. These proteins are responsible for the proteolytic "shedding" of various membrane-bound proteins, releasing their soluble ectodomains [2].
The following diagram illustrates the mechanism of this compound and its cellular effects.
This compound has been investigated in various preclinical cancer models. The table below summarizes key experimental findings from recent research.
| Cancer Model / Context | Experimental Findings | Reference |
|---|---|---|
| Pediatric Glioblastoma (SU-pcGBM2 xenografts) | Intraperitoneal injection (50 mg/kg, 5 days/week) resulted in strong inhibition of orthotopic xenograft growth. [2] | [2] |
| Colorectal Cancer (CRC) | Combined with protein therapeutic PEPD-G278D to overcome tumor resistance to EGFR inhibitors; this compound enhanced target engagement by PEPD-G278D. [4] | [4] |
| CRC Metastasis | Oral administration (30 mg/kg every 3 days) reduced CRC metastasis in a mouse model; study highlighted role of ADAM17 in pre-metastatic niche formation. [7] | [7] |
For researchers, the following experimental details from published studies can serve as a methodological reference.
Aderbasib (also known as INCB7839) is a small-molecule inhibitor that primarily targets the sheddase activity of ADAM family metalloproteinases [1]. The core mechanism by which this compound is understood to influence TNF-α is through the indirect inhibition of its release from the cell membrane.
The table below summarizes the key functional aspects of this compound:
| Attribute | Description |
|---|---|
| Primary Targets | ADAM10 and ADAM17 (a dual inhibitor) [1] [2]. |
| Direct Substrate | The enzyme (ADAM17), not TNF-α itself. |
| Mechanism on TNF-α | Indirect regulation by inhibiting the proteolytic "shedding" of membrane-bound pro-TNF-α, preventing the generation of soluble, active TNF-α [3] [4]. |
| Therapeutic Rationale | Modulating dysregulated TNF-α signaling in diseases like cancer and inflammatory conditions, with potential to overcome resistance to therapies like Rituximab [1]. |
Understanding the target structure is crucial for rational drug design. ADAM17, also known as TNF-α Converting Enzyme (TACE), is a transmembrane protein.
The following diagram illustrates the activation and inhibition pathway:
ADAM17 activation pathway and this compound inhibition of TNF-α shedding.
This compound has been investigated in various preclinical and clinical settings, demonstrating its potential application in oncology.
Based on the reviewed literature, here are key methodologies for studying this compound's effects:
1. Cell-Based Shedding Assay:
2. In Vivo Metastasis Model (adapted from [5]):
This compound represents a targeted approach to modulate TNF-α signaling by inhibiting its primary sheddase, ADAM17. Its dual inhibition of ADAM10 may also contribute to its overall pharmacological effect. While clinical activity has been observed in combination therapies, much of the direct mechanistic data connects it to ADAM10/17 inhibition rather than explicitly and quantitatively detailing TNF-α regulation in tumors.
The table below summarizes the core information available for this compound:
| Profile Item | Details |
|---|---|
| Drug Type | Small molecule drug (orally bioavailable) [1] [2] |
| Targets | ADAM10 and ADAM17 (Dual Inhibitor) [1] [2] [3] |
| Mechanism of Action | Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of cell surface proteins [1]. |
| Relevant Indications (from clinical trials) | • Malignant Glioma (Investigational) [1] • HER2-positive Breast Cancer (Investigated in combination with trastuzumab) [3] • Diffuse Large B-Cell Non-Hodgkin Lymphoma (Investigated in combination with rituximab) [3] | | Highest Development Phase | Phase 2 (Discontinued) [2] |
The value of inhibiting ADAM17, a key target of this compound, is well-documented in scientific literature, particularly in oncology.
ADAM17 Biology: ADAM17 is a transmembrane protease that sheds over 80 membrane-bound substrates [4] [3]. Its activity is critical in releasing key signaling molecules, including:
Role in Cancer and Rationale for Targeting:
The following diagram illustrates this core immunomodulatory mechanism of action.
Diagram 1: Proposed mechanism of this compound in enhancing antibody-based therapy by preventing ADAM17-mediated CD16 shedding on NK cells.
The table below summarizes the key characteristics of Aderbasib.
| Property | Description |
|---|---|
| Drug Name | This compound (also known as INCB7839, INCB-7839, INCB007839, sheddase inhibitor INCB007839) [1]. |
| Drug Type | Orally bioavailable, small-molecule inhibitor [1]. |
| Primary Targets | ADAM10 and ADAM17 (a disintegrin and metalloproteinase family members) [1]. |
| Mechanism of Action | Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of various cell surface proteins [1]. |
| Biological Consequence | Downregulates signaling pathways that drive tumor cell proliferation; has shown potential to enhance the efficacy of monoclonal antibody therapies [2]. |
ADAM17, a primary target of this compound, sheds over 80 membrane-bound substrates [3] [4]. By inhibiting ADAM17, this compound can modulate several key signaling pathways that promote cancer cell proliferation, as illustrated below.
ADAM17 sheddase activity and inhibition by this compound. By blocking ADAM17, this compound prevents the release of soluble signaling molecules, dampening downstream proliferative and inflammatory pathways.
The inhibition of these pathways can suppress tumor growth, and this compound may also enhance cancer immunotherapy. By preventing the shedding of proteins like FcγRIIIA (CD16) on Natural Killer (NK) cells, this compound can improve the efficacy of therapeutic antibodies like Rituximab, a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC) [2].
The table below outlines common methodologies used in preclinical studies to investigate the effects of ADAM17 inhibitors like this compound.
| Experimental Goal | Commonly Used Protocols & Assays |
|---|
| In Vitro Proliferation & Viability | • Cell Titer-Glo / MTT Assay: Measure ATP levels/metabolic activity in cancer cell lines (e.g., breast, lung) treated with this compound. • Clonogenic Assay: Assess long-term reproductive cell survival after drug treatment. | | Sheddase Activity & Target Engagement | • Ectodomain Shedding Assay: Quantify soluble substrates (e.g., TNF-α, L-selectin) in cell culture supernatant via ELISA after stimulating cells with ADAM17 activators (e.g., PMA) ± inhibitor [3]. • Western Blot / Flow Cytometry: Detect levels of membrane-bound vs. soluble substrate forms. | | Signaling Pathway Analysis | • Western Blot / Phospho-Specific Flow Cytometry: Analyze phosphorylation status of key signaling nodes (e.g., ERK, AKT, STAT3) in treated cells to confirm pathway inhibition [3]. | | Immune Cell Function (ADCC) | • NK Cell Cytotoxicity Assay: Co-culture NK cells with target cancer cells opsonized with a therapeutic antibody (e.g., Rituximab). Measure target cell lysis (e.g., via LDH release) and IFN-γ production with/without ADAM17 inhibition [2]. |
This compound has been evaluated in clinical trials for cancer treatment. Below is a summary of its known clinical investigation status based on available data.
| Aspect | Details |
|---|---|
| Known Clinical Trials | The drug has been investigated in at least one clinical trial. As of the latest data, there was one open Phase 1 trial [1]. |
| Combination Therapy | It has been studied clinically in combination with Trastuzumab for patients with HER2-positive breast cancer [2]. |
| Current Indication Focus | Malignant glioma was noted as the most common disease being investigated in the active clinical trial for this compound [1]. |
The table below summarizes the core molecular and physicochemical properties of Aderbasib.
| Property | Description |
|---|---|
| CAS Number | 791828-58-5 [1] [2] |
| Synonyms | INCB7839, INCB007839 [1] [2] |
| Molecular Formula | C21H28N4O5 [1] [2] |
| Molecular Weight | 416.47 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Appearance | White to light yellow solid powder [1] [2] |
| Solubility | ~100 mg/mL in DMSO (~240.11 mM) [1] [2] |
This compound is a hydroxamate-based inhibitor designed to block the metalloproteinase activity of ADAM10 and ADAM17 [1] [2]. These enzymes are sheddases that cleave and release (shed) the ectodomains of various cell surface proteins [3] [1]. By inhibiting them, this compound affects multiple signaling pathways.
This compound inhibits ADAM10/17, preventing release of soluble signaling factors and modulating downstream biological effects.
The table below summarizes key experimental findings for this compound.
| Assay / Model | Findings / Outcome | Protocol & Conditions |
|---|---|---|
| In Vitro Shedding Assay | Inhibited interaction between ADAM17 and its substrate; concentration-dependent effect, with nearly complete inhibition at 100 μM [1]. | Trypsinized PK15 cells; compound pre-treated for 0.5 hours [1]. |
| In Vitro Antiviral Assay | Showed antiviral effect against CSFV pseudovirus at 100 μM and 1 mM in PK15 cells [1]. | PK15 cells; compound pre-treated for 0.5 hours [1]. |
| In Vivo Xenograft Model | Robustly inhibited growth of pediatric glioblastoma orthotopic xenografts [1] [2]. | Animal Model: NSG mice. Dose: 50 mg/kg. Route: Intraperitoneal (i.p.) injection. Dosing Regimen: 5 days per week for 2 weeks. Vehicle: 2% DMSO, 2% Tween 80, 48% PEG300, 48% water [1] [2]. |
This protocol is adapted from studies on CSFV pseudovirus [1].
This protocol is based on the pediatric glioblastoma model [1] [2].
This compound has been investigated in clinical trials for several cancer types, though its development for some indications has been halted.
| Indication | Development Status / Key Findings |
|---|---|
| Metastatic Breast Cancer (HER2+) | Previously investigated; clinical development terminated in 2011 [1]. Showed promising activity in heavily pretreated patients [1]. |
| Diffuse Large B-Cell Non-Hodgkin Lymphoma | Investigated in clinical trials in combination with rituximab [4]. The rationale is to enhance NK cell-mediated ADCC by preventing CD16 shedding [4]. |
This compound is a well-characterified dual inhibitor of ADAM10 and ADAM17. Its broad mechanism of action, impacting growth factor and immune signaling, made it a candidate for cancer therapy. While its clinical development for major indications has been discontinued, it remains a valuable research tool for studying sheddase function.
Aderbasib inhibits the shedding of membrane-bound proteins. The following diagram illustrates the key signaling pathways affected by its action.
Key pathways inhibited by this compound. It blocks ADAM17-mediated release of soluble factors that drive inflammation and cancer progression.
As the diagram shows, by inhibiting ADAM17 (and ADAM10), this compound blocks the release of soluble mediators like TNF-α and EGFR ligands [1] [2]. This, in turn, disrupts the subsequent activation of their respective receptors and downstream signaling pathways that promote processes such as inflammation, cell proliferation, and tumor survival [3] [2].
This compound has demonstrated robust antineoplastic activity in various preclinical models. Here is a summary of key experimental findings and methodologies.
| Cancer Model | Experimental Protocol | Key Findings | Source |
|---|---|---|---|
| Pediatric Glioblastoma | In vivo: NSG mice with SU-pcGBM2 xenografts; 50 mg/kg this compound via intraperitoneal injection, 5 days/week for 2 weeks. | Robust inhibition of orthotopic xenograft growth. | [3] |
| Colorectal Cancer (CRC) Metastasis | In vivo: Nude mouse orthotopic model; 30 mg/kg this compound administered orally every three days. | Significant reduction in CRC liver and lung metastasis. | [4] |
| In Vitro Antiviral Assay | In vitro: PK15 cells; pre-treated with 100-1000 μM this compound for 0.5 hours before exposure to CSFV pseudovirus. | Showed antiviral effect at 100 μM and 1 mM. | [3] |
For in vivo studies, this compound is often formulated for administration as follows [3]:
It is important to note that while this compound is a potent inhibitor of both ADAM10 and ADAM17, this dual activity is a key consideration for its therapeutic profile and potential side effects [2]. The clinical development of this compound for HER2-positive breast cancer was terminated in 2011 [3], highlighting the challenges in translating preclinical success into clinical application.
The table below summarizes the core information on Aderbasib and its one known active clinical trial.
| Property | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Dual inhibitor of ADAM10 & ADAM17 (Disintegrin and Metalloproteinase domain-containing proteins) [1] [2] |
| Highest Phase | Discontinued (Phase 2) [1] |
| Active Trial (NCT04295759) | Phase I [3] |
| Trial Focus | Recurrent/Progressive High-Grade Glioma in pediatric patients (age 3-21) [3] |
| Primary Objectives | Safety, Tolerability, Maximum Tolerated Dose (MTD) recommendation, Pharmacokinetics [3] |
| Dosing Regimen | Oral, twice daily (BID) on days 1-28 of a 28-day cycle (for up to 26 cycles) [3] |
| Key Exploratory Biomarkers | ADAM10 inhibition of HER2 extracellular domain (serum) and Neuroligin-3 (cerebrospinal fluid) [3] |
The PBTC-056 trial (NCT04295759) employs a detailed study design for evaluating this compound in pediatric high-grade glioma [3].
This compound is an orally bioavailable inhibitor that targets the ADAM family of sheddases, primarily ADAM10 and ADAM17 [2]. These membrane-bound proteases cleave and release the extracellular domains of various transmembrane proteins. The diagram below illustrates the key signaling pathways mediated by ADAM10 and ADAM17 that are relevant to this compound's proposed mechanism of action.
This mechanism is crucial in cancer because these pathways drive tumor cell proliferation, survival, and interactions with the tumor micro-environment [4] [5] [6]. The exploratory biomarker analysis in the PBTC-056 trial directly investigates the inhibition of these pathways by measuring shed HER2 (an EGFR family member) and NLGN3 [3].
Aderbasib (INCB7839) is an orally bioavailable inhibitor that targets the ADAM family of multifunctional membrane-bound proteins, specifically ADAM10 and ADAM17 [1] [2] [3]. These enzymes are sheddases that cleave and release the extracellular domains of various transmembrane proteins [4] [5].
The following diagram illustrates how this compound interferes with this pro-tumor signaling cascade.
This compound inhibits ADAM10/17, preventing the release of soluble growth factors that activate HER receptor signaling.
This compound was previously under investigation for several cancer types, but its development has been halted [1] [2] [6].
| Indication | Highest Phase | Status | Key Dates/Notes |
|---|---|---|---|
| Metastatic Breast Cancer | Phase 2 | Discontinued | Development halted in 2011 after Phase II results were not confirmed in further research [1]. |
| Non-Hodgkin Lymphoma | Phase 2 | Discontinued | [2] |
| Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer | Phase 1 | Discontinued | [2] |
For research purposes, key experimental findings and protocols involving this compound are summarized below.
The table below summarizes quantitative data from pre-clinical studies.
| Assay/Model | Experimental Setup | Key Result | Citation |
|---|---|---|---|
| In Vitro Inhibition | This compound (10-100 μM) tested against ADAM17 and sE2-Fc interaction. | Concentration-dependent inhibition of sE2-Fc binding. | [6] |
| Antiviral Activity | PK15 cells; this compound (100-1000 μM) for 0.5 hours. | Showed resistance to CSFV pseudovirus at 100 μM and 1 mM. | [6] |
| In Vivo Efficacy | SU-pcGBM2 NSG mouse xenografts; this compound (50 mg/kg, i.p., 5 days/week for 2 weeks). | Strong inhibition of pediatric glioblastoma xenograft growth. | [6] |
For researchers seeking to understand the foundational in vivo experiments, the methodology from one key study is detailed below [6].
Although this compound's clinical development has stopped, research into its primary targets, ADAM10 and ADAM17, remains highly active. This suggests the therapeutic strategy of sheddase inhibition is still valid [4] [7] [8].
The following table summarizes the key parameters from recent in vivo studies:
| Tumor Model | Dose & Route | Dosing Frequency | Treatment Duration | Formulation | Primary Outcome | Source |
|---|---|---|---|---|---|---|
| Colorectal Cancer (CRC) PDX | 30 mg/kg, Oral (P.O.) | Every 3 days | Started after cell implantation, for 60 days | Not specified | Reduced liver and lung metastasis | [1] |
| Colorectal Cancer (CRC) | Not specified, Oral (P.O.) | Not specified | Not specified | Used in combination with PEPDG(^{278D}) and 5-FU | Enabled target engagement of PEPDG(^{278D}), inhibiting tumor growth | [2] |
| Pediatric Glioblastoma (Glioma) | 50 mg/kg, Intraperitoneal (I.P.) | 5 days per week | Began 4 weeks post-implant, for 2 weeks | 2% DMSO, 2% Tween 80, 48% PEG300, 48% water | Blocked glioma growth in orthotopic xenografts | [3] |
Here are the methodologies associated with the studies cited above, which can serve as a protocol reference.
This protocol was used to investigate the effect of Aderbasib on metastasis formation [1].
This study highlights this compound's use in a combination strategy to overcome therapeutic resistance [2].
This protocol demonstrates the use of this compound in an intracranial model via intraperitoneal injection [3].
The diagrams below illustrate a generalized in vivo efficacy workflow and the molecular mechanism by which this compound is believed to exert its effects in combination therapy.
Figure 1: General Workflow for In Vivo Efficacy Studies. This flowchart outlines the key steps in a typical animal study investigating this compound.
Figure 2: Proposed Mechanism of this compound in Overcoming Drug Resistance. This compound inhibits ADAM10/17, preventing the release of soluble EGFR ligands that drive oncogenic signaling and resistance to targeted therapies [2].
The combination of Aderbasib (INCB7839) and Rituximab represents an investigational approach targeting distinct pathways in Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the core components and a proposed research framework.
| Component | Role in Therapy / Proposed Investigation |
|---|---|
| This compound (INCB7839) | Investigational ADAM10/ADAM17 inhibitor; proposed to modulate tumor microenvironment and sensitize cells to immunotherapy [1]. |
| Rituximab | Anti-CD20 monoclonal antibody; standard of care component that induces antibody-dependent cellular cytotoxicity (ADCC) [1]. |
| Proposed Mechanism | Synergistic cell death via ADAM17 inhibition (potentiating immune response) combined with direct CD20 targeting [1]. |
| Key Experiments | In vitro cytotoxicity assays, assessment of CD20 and ADAM17 expression, and in vivo efficacy in patient-derived xenograft (PDX) models. |
| Critical Readouts | Objective Response Rate (ORR), Complete Response (CR) Rate, Progression-Free Survival (PFS), and correlation with biomarker expression. |
The following diagram outlines a high-level workflow for evaluating the this compound + Rituximab combination in a pre-clinical and clinical setting.
The following protocols are proposed based on standard oncological research methods, as specific methodologies for this combination were not detailed in the available literature.
This protocol is designed to establish preliminary efficacy and synergistic potential.
This protocol assesses the combination's efficacy in a more physiologically relevant model.
The this compound and Rituximab combination is a scientifically grounded but data-poor area of research. The key to advancing this concept lies in accessing the results from the completed clinical trial NCT02141451. Furthermore, integrating this approach with modern insights into rituximab resistance and DNA repair mechanisms could provide a robust pathway for developing effective new treatment strategies for R/R DLBCL.
1. Scientific Rationale and Synergistic Mechanism of Action The combination of abemaciclib and trastuzumab represents a targeted, chemotherapy-free strategy for treating hormone receptor-positive (HR+), HER2-positive breast cancer. This approach simultaneously targets two critical oncogenic drivers [1] [2]:
The synergistic effect arises from the complementary blockade of parallel growth pathways. While trastuzumab targets the receptor tyrosine kinase signaling network externally and internally, abemaciclib acts intracytoplasmically to halt the cell cycle, providing a more comprehensive suppression of tumor growth [2] [4].
2. Clinical Trial Evidence and Efficacy Data The phase II monarcHER trial (NCT02675231) established the proof-of-concept for this combination in patients with HR+, HER2+ advanced breast cancer who had received at least two prior HER2-targeted therapies [2] [4].
Table 1: Key Efficacy Outcomes from the monarcHER Trial (Final Analysis)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Arm C | Median Overall Survival (OS) |
|---|---|---|---|
| A: Abemaciclib + Trastuzumab + Fulvestrant | 8.3 months | 0.67 (95% CI: 0.45-1.00) | 31.1 months |
| B: Abemaciclib + Trastuzumab | 5.7 months | 0.94 (95% CI: 0.64-1.38) | 29.2 months |
| C: Chemotherapy + Trastuzumab (SOC) | 5.7 months | Reference | 20.7 months |
Source: Adapted from [2] [4]. SOC: Standard of Care; CI: Confidence Interval.
The final OS analysis demonstrated a clinically meaningful numerical improvement for the triplet therapy (Arm A) over standard chemotherapy, though the results did not meet strict statistical significance in this phase II trial [2]. Exploratory biomarker analysis via RNA sequencing further suggested that patients with Luminal subtypes derived greater benefit from the abemaciclib-based regimens [2].
The following protocols are synthesized from the methodologies described in the monarcHER trial publications [2] [4].
1. In Vitro Protocol: Assessing Combinatorial Synergy
2. In Vivo Protocol: Efficacy in Xenograft Models
The experimental workflow for the in vivo protocol can be summarized as follows:
Based on the clinical and preclinical evidence, the expected outcomes and the underlying molecular mechanisms can be summarized as follows.
Table 2: Expected Experimental Outcomes and Proposed Analysis Methods
| Parameter | Expected Outcome with Combination vs. Monotherapy | Proposed Analysis Method |
|---|---|---|
| In Vitro Cell Viability | Significant reduction in IC50; synergistic Combination Index (CI < 1) | MTT/CTG Assay; Chou-Talalay Analysis |
| Cell Cycle Arrest | Increased proportion of cells in G1 phase | Flow Cytometry (PI staining) |
| In Vivo Tumor Growth | Maximal tumor growth inhibition (TGI) and potential tumor regression | Caliper measurements; TGI calculation |
| Pharmacodynamics (IHC) | Reduced Ki-67 (proliferation), increased Cleaved Caspase-3 (apoptosis), strong p-Rb suppression | Immunohistochemistry on tumor sections |
The molecular mechanism of the combination therapy and its disruption of key cancer cell processes is illustrated in the following pathway diagram:
The table below summarizes the key characteristics of Aderbasib based on available research data.
| Parameter | Description |
|---|---|
| Synonyms | INCB007839; INCB7839 [1] |
| Molecular Weight | 416.47 [1] |
| CAS No. | 791828-58-5 [1] |
| Targets | Potent, low nanomolar inhibitor of ADAM10 and ADAM17 [1] [2] |
| Administration | Orally active [1] [2] |
| Primary Investigated Cancers | Gliomas, Colorectal Cancer (CRC) metastasis, HER2+ breast cancer, diffuse large B-cell non-Hodgkin lymphoma [1] [3] [2] |
Here are the methodologies for key animal studies demonstrating this compound's efficacy.
This protocol details the use of this compound in an orthotopic xenograft model of pediatric glioblastoma (SU-pcGBM2) [1].
This protocol outlines the application of this compound to suppress hematogenous metastasis in a CRC model [3].
The following diagram illustrates the experimental workflow for the colorectal cancer metastasis study, which includes the oral administration of this compound.
Understanding the biological target of this compound is crucial for interpreting its mechanism of action.
The diagram below summarizes the role of ADAM17 in cancer progression and the inhibitory action of this compound.
I hope these application notes and protocols provide a solid foundation for your research planning. Should you require further clarification on specific experimental details, feel free to ask.
Aderbasib (INCB7839, INCB007839) is a potent hydroxamate-based inhibitor that selectively targets both ADAM10 and ADAM17 metalloproteinases with nanomolar efficacy. This small molecule inhibitor covalently binds to the zinc-dependent catalytic site within the metalloproteinase domain, effectively blocking the proteolytic activity of these key sheddases. ADAM17, also known as TNF-α converting enzyme (TACE), is responsible for the proteolytic cleavage and release of over 80 membrane-bound proteins, including cytokines, growth factors, and their receptors. The broad substrate profile of ADAM17 includes critical signaling molecules such as TNF-α, EGFR ligands, IL-6R, and various adhesion molecules, positioning it as a central regulator in cancer progression, inflammatory processes, and viral entry mechanisms [1] [2].
The development of this compound represents a significant advancement in metalloproteinase inhibition technology, as earlier generation inhibitors suffered from lack of specificity and associated musculoskeletal and liver toxicities. This compound demonstrates improved target specificity while maintaining potent inhibitory activity, making it a valuable research tool and investigational therapeutic agent. Its oral bioavailability further enhances its utility for both basic research and preclinical development studies across multiple disease models. The compound has been evaluated in several clinical trials for oncological indications, including HER2-positive breast cancer and diffuse large B-cell non-Hodgkin lymphoma, and is currently under investigation for pediatric high-grade gliomas based on compelling preclinical evidence [2] [3].
Table 1: Inhibitory Concentration Values for this compound
| Assay System | Target | IC₅₀ Value | Experimental Context |
|---|---|---|---|
| Biochemical assay | ADAM17 | 0.014 µM | Enzyme inhibition [2] |
| Biochemical assay | ADAM10 | 0.022 µM | Enzyme inhibition [2] |
| Antiviral activity | CSFV pseudovirus | 100-1000 µM | PK15 cell protection [4] |
| Protein interaction | ADAM17-sE2-Fc binding | 10-100 µM | Concentration-dependent inhibition in trypsinized PK15 cells [4] |
Table 2: In Vivo Dosing Regimens
| Model System | Route | Dose | Frequency | Therapeutic Outcome |
|---|---|---|---|---|
| SU-pcGBM2 NSG mice xenografts | Intraperitoneal injection | 50 mg/kg | 5 days/week for 2 weeks | Blocked glioma growth [4] |
| CRC metastasis model (mice) | Oral administration | 30 mg/kg | Every three days | Reduced CRC metastasis [5] |
| Pediatric population (clinical) | Oral administration | 120 mg/m²/dose BID | 28-day cycles | Phase I trial for high-grade gliomas [3] |
The concentration-dependent nature of this compound's inhibitory activity is evident across various experimental systems. In biochemical assays, this compound demonstrates potent low nanomolar inhibition against both ADAM10 and ADAM17. However, significantly higher concentrations (100-1000 µM) are required for effective antiviral activity against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells, suggesting different potency requirements for various biological applications. The dosing optimization for in vivo studies varies by model system, with 30-50 mg/kg demonstrating efficacy in cancer models while the compound maintains a favorable tolerability profile in preclinical toxicology assessments [5] [4] [2].
Cell-based shedding assays utilizing this compound provide critical functional readouts of ADAM10/17 inhibition efficacy. For investigation of EGFR ligand shedding, researchers should culture appropriate cell lines (such as HCT-116 colorectal carcinoma cells or various breast cancer cell lines) in serum-free medium containing varying concentrations of this compound (typically 0.1-10 µM) for 4-24 hours. Following treatment, conditioned media should be collected and concentrated using centrifugal filter devices with 10-kDa molecular weight cut-offs. The shed ligands (including amphiregulin, TGF-α, and epiregulin) can then be quantified via enzyme-linked immunosorbent assay (ELISA) or Western blot analysis, normalizing to total cellular protein content or cell count. This protocol allows researchers to directly measure the functional consequences of ADAM17 inhibition on growth factor availability in the tumor microenvironment [1] [2].
For assessment of immune checkpoint molecule shedding, researchers should isolate primary human natural killer (NK) cells or appropriate NK cell lines and pre-treat with this compound (0.5-5 µM) for 2 hours prior to activation with phorbol esters (PMA, 100 ng/mL) or cytokine stimulation. The soluble CD16 (FcγRIIIA) levels in conditioned media should be quantified via specific ELISA, while surface retention of CD16 can be measured using flow cytometry with fluorochrome-conjugated anti-CD16 antibodies. This application is particularly relevant for enhancing antibody-dependent cellular cytotoxicity (ADCC) in combination with therapeutic monoclonal antibodies like rituximab. Additionally, similar approaches can be applied to monitor shedding of other ADAM17 immune substrates, including MHC class I-related chain A and B proteins, TIM-3, and 4-1BB, all of which play significant roles in tumor immunosurveillance pathways [2].
The pseudovirus infection assay provides a robust method for evaluating this compound's antiviral properties against CSFV. Researchers should culture PK15 cells (porcine kidney epithelial cells) in appropriate growth medium and pre-treat with this compound across a concentration range (100-1000 µM) for 30 minutes prior to infection with CSFV pseudotyped particles. The viral entry efficiency should be quantified 48 hours post-infection via GFP expression analysis using flow cytometry or fluorescence microscopy. Alternatively, for classical swine fever virus (CSFV) infection models, viral RNA replication can be measured using quantitative RT-PCR targeting the viral genome. The direct interaction between ADAM17 and viral E2 protein can be further investigated through surface plasmon resonance (SPR) or ELISA-based binding assays, where recombinant E2 protein binding to ADAM17 is measured in the presence of increasing this compound concentrations (10-100 µM) [6] [4].
For subcutaneous xenograft models (e.g., glioma, breast cancer), this compound should be administered via intraperitoneal injection at 50 mg/kg, five days per week for a duration of 2-6 weeks, depending on tumor growth characteristics. The compound should be prepared fresh daily in vehicle solution consisting of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water (v/v) to ensure proper solubility and bioavailability. For metastasis models (e.g., colorectal cancer), the oral administration route at 30 mg/kg every three days has demonstrated efficacy in reducing metastatic burden. In both administration protocols, tumor measurements should be recorded regularly via caliper measurements (for subcutaneous models) or imaging modalities (for metastatic models), with experimental endpoints including tumor weight/volume, metastatic nodule counts, and histopathological analysis [5] [4].
The pharmacokinetic properties of this compound support its use in chronic dosing regimens. Although specific pharmacokinetic data for this compound is limited in the literature, related compounds in the same class demonstrate favorable absorption and distribution profiles. Researchers should conduct plasma concentration monitoring via LC-MS/MS at various time points post-administration to establish compound exposure levels. Based on its mechanism and chemical properties, this compound is expected to exhibit wide tissue distribution, with particular relevance to tumors exhibiting high ADAM10/17 expression. Special consideration should be given to blood-brain barrier penetration in glioma models, as evidence suggests this compound achieves pharmacologically relevant concentrations in neural tissue, which is critical for its investigation in high-grade glioma applications [3].
The pre-metastatic niche formation assay provides a sophisticated approach for evaluating this compound's anti-metastatic properties. Researchers should establish an orthotopic colorectal cancer model in immunocompromised mice (e.g., BALB/c-nu/nu) by injecting 2×10⁶ CRC cells into the mesentery at the tail end of the cecum. For intervention studies, this compound should be administered orally at 30 mg/kg every three days beginning immediately after tumor cell implantation. To specifically evaluate effects on vascular permeability, Evans Blue dye (1% solution in saline) should be injected via tail vein four weeks post-implantation, with animals euthanized 30 minutes later. The extravasated dye quantification in lung and liver tissues provides a direct measurement of vascular leakage, a critical step in pre-metastatic niche formation. Additional endpoints should include quantification of circulating tumor cells (CTCs) via blood collection and analysis, metastatic nodule counting in liver and lung sections, and histochemical staining for endothelial cell junction markers (e.g., VE-cadherin) [5].
Table 3: Chemical and Formulation Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| Molecular Formula | C₂₁H₂₈N₄O₅ | - |
| Molecular Weight | 416.47 g/mol | - |
| CAS Number | 791828-58-5 | - |
| Purity | >99% | Recommended for research use |
| Solid Form | White to light yellow powder | - |
| Solubility in DMSO | 100 mg/mL (240.11 mM) | Hygroscopic DMSO impacts solubility; use newly opened containers |
| Storage Conditions | -20°C (3 years), 4°C (2 years) | Protect from moisture, desiccate |
This compound exhibits optimal stability when stored as a powder at -20°C, maintaining stability for up to three years under these conditions. For preparation of stock solutions, the compound should be dissolved in high-quality, dry DMSO at a concentration of 10-100 mM, with aliquoting recommended to minimize freeze-thaw cycles. These stock solutions maintain stability for up to six months when stored at -80°C, or one month at -20°C. It is critical to note that hygroscopic DMSO significantly impacts solubility, necessitating the use of newly opened containers for optimal dissolution. Researchers should allow the compound to warm to room temperature before opening to prevent moisture condensation, and promptly return it to recommended storage conditions after use [4].
For oral administration in animal studies, this compound should be prepared in 0.5-1% methylcellulose or 2% Tween 80 solutions, with brief sonication applied if necessary to achieve complete dissolution. The compound can be administered via oral gavage at volumes not exceeding 10 mL/kg for mice. For intraperitoneal injection, the recommended vehicle consists of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water, which provides optimal solubility and bioavailability. The injection solution should be prepared fresh daily and administered at a volume of 5-10 mL/kg. For both routes, dose verification through periodic LC-MS/MS analysis of plasma samples is recommended to confirm systemic exposure, with target trough concentrations above the IC₅₀ for ADAM10/17 based on the specific research application [4].
The versatile inhibitory profile of this compound against both ADAM10 and ADAM17 supports its application across multiple research domains. In cancer biology, this compound effectively blocks multiple oncogenic signaling pathways simultaneously by inhibiting the release of EGFR ligands (amphiregulin, epigen, neutregulin), TNF-α, and other growth factors. This multifaceted approach is particularly valuable in tumors characterized by compensatory signaling pathways that often undermine the efficacy of single-target agents. Additionally, this compound has demonstrated significant potential in cancer immunotherapy applications through its ability to modulate immune checkpoint molecule shedding. By inhibiting the cleavage of CD16 (FcγRIIIA) on natural killer cells, this compound enhances antibody-dependent cellular cytotoxicity (ADCC), potentially improving the efficacy of therapeutic monoclonal antibodies like rituximab in lymphoma models and trastuzumab in HER2-positive breast cancer [2] [7].
In virology research, this compound has revealed novel mechanisms of viral entry for certain pathogens. The compound effectively blocks Classical Swine Fever Virus (CSFV) infection by interfering with the interaction between viral E2 protein and the metalloproteinase domain of ADAM17, identifying this cellular protein as an essential attachment factor for the virus. This application suggests that this compound could serve as both a research tool for investigating viral entry mechanisms and a potential therapeutic approach for CSFV infection. Furthermore, emerging research indicates potential applications in neuro-oncology, where this compound inhibits the ADAM10-mediated shedding of neuroligin-3 (NLGN3), a critical factor promoting the growth of high-grade gliomas in the tumor microenvironment. This mechanism provides the rationale for ongoing clinical evaluation of this compound in pediatric high-grade glioma patients [6] [3].
The dual inhibitory profile of this compound against both ADAM10 and ADAM17, while therapeutically advantageous in some contexts, presents challenges in delineating the specific contributions of each target to observed phenotypic effects. Researchers should employ additional selective inhibitors or genetic approaches (siRNA, CRISPR) targeting individual ADAM family members to confirm mechanism-specific effects. Additionally, clinical development of this compound has revealed a pro-coagulant effect in some adult patients, resulting in an increased incidence of deep vein thrombosis (DVT) and other thrombotic events. The mechanism underlying this effect remains unclear, with no clear relationship established between thrombosis frequency and administered dose. Researchers employing this compound in animal models should implement appropriate monitoring for thrombotic complications, particularly in longer-term studies [3].
The species cross-reactivity of this compound supports its use in multiple model systems, as it effectively inhibits both human and mouse ADAM10/17, facilitating translational studies. However, researchers should note that differential potency may exist across species, necessitating careful dose optimization in each model system. The compound's brain penetration capability, while advantageous for glioma research, may have implications for central nervous system side effects in animal models, though these have not been comprehensively characterized in preclinical toxicology studies to date [6] [3].
Figure 1: ADAM17 Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the central role of ADAM17 in processing multiple membrane-bound precursors into soluble signaling molecules and the point of this compound inhibition.
Figure 2: Experimental Workflow for Anti-Cancer Applications of this compound. This diagram outlines the typical progression from in vitro characterization to in vivo therapeutic evaluation.
This compound represents a valuable research tool for investigating ADAM10/17 function in cancer biology, virology, and immunology. The application notes and protocols detailed in this document provide researchers with comprehensive guidance for implementing this compound in various experimental systems, with specific attention to appropriate concentration ranges, formulation methods, and analytical techniques. The ongoing clinical evaluation of this compound in pediatric high-grade gliomas, along with its demonstrated efficacy in preclinical models of colorectal cancer metastasis and lymphoma, underscores its continuing relevance as both an investigational therapeutic and mechanistic probe. Researchers should remain attentive to emerging clinical safety data, particularly regarding thrombotic complications, when designing extended-duration animal studies, while leveraging the compound's dual inhibitory profile to address complex biological questions involving ectodomain shedding processes.
1. Compound Profile
2. Biological Rationale for Targeting ADAM17 ADAM17 is a critical "sheddase" for numerous cell surface proteins. Its inhibition with this compound is therapeutically pursued primarily for two reasons:
The following section outlines key assays for evaluating the efficacy of this compound, from biochemical screening to in vivo validation.
This protocol is adapted from studies demonstrating the role of exosomal ADAM17 in promoting metastasis [1] [4].
This protocol measures the functional inhibition of substrate shedding, a key indicator of ADAM17 activity [5].
This protocol provides structural validation of the inhibitor's binding site, as demonstrated with other inhibitory antibodies [6].
The table below consolidates key quantitative findings from preclinical studies on ADAM17 inhibitors, including this compound and other relevant compounds.
Table 1: Summary of Preclinical Data for ADAM17 Inhibitors
| Inhibitor | Type | In Vivo Model | Dosing Regimen | Key Efficacy Results | Assay IC₅₀ / Kd |
|---|---|---|---|---|---|
| This compound | Oral Small Molecule | CRC metastasis (mouse) | 30 mg/kg, PO, every 3 days [1] | Significant reduction in liver/lung metastasis; decreased vascular leakage (Evans Blue index) [1] | Data not fully available in search results |
| JG26 | Selective Inhibitor (IV) | CRC metastasis (mouse) | 3 mg/kg, IV, every 3 days [1] | Significant reduction in CRC metastasis [1] | Data not fully available in search results |
| D8P1C1 | Monoclonal Antibody | Triple-Negative Breast Cancer (mouse) | Not Specified | 78% tumor growth inhibition [6] | Binds protease domain; Kd: 50-80 pM [6] |
| 2155-17 | Small Molecule Inhibitor | Allergic Asthma (mouse) | Intranasal administration [3] | Protected against type 2/eosinophilic airway inflammation [3] | Used at 50 µM in ex vivo assays [3] |
The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the molecular pathway targeted by this compound.
Diagram 1: ADAM17 Inhibition Reduces Metastasis Pathway
This diagram shows how this compound interferes with the exosomal ADAM17 pathway that drives metastasis in colorectal cancer.
Diagram 2: In Vivo Efficacy Study Workflow
This flowchart outlines the key steps for evaluating the efficacy of this compound in an animal model of colorectal cancer metastasis.
Adam17-deficient cells or tissues as a negative control in experiments is highly recommended [5] [3].
Despite the lack of readily available protocols, the search results do contain extensive information on modern experimental models for studying metastasis. You can use this general framework to design your own experiments should you be working with a similar compound.
The table below summarizes some of the key in vivo models available for metastasis research, as detailed in the recent literature [1] [2].
| Model Type | Key Characteristics | Applications in Metastasis Research |
|---|---|---|
| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunocompromised mice; preserves original tumor characteristics [2]. | Studying metastatic behavior, personalized therapy testing, and biomarker discovery [2]. |
| Genetically Engineered Mouse Models (GEMMs) | Genetically modified mice that develop spontaneous tumors and metastases [2]. | Investigating tumor initiation, progression, and metastasis in an immune-competent environment [1]. |
| Chick Chorioallantoic Membrane (CAM) Assay | Tumor cells grafted onto the vascular-rich membrane of a chick embryo [1] [2]. | Studying tumor cell invasion, angiogenesis, and interactions with blood vessels (intravasation) [1]. |
| Zebrafish Model | Transparent embryos allow for direct visualization of cancer cell dissemination [2]. | Real-time observation of cancer cell migration, invasion, extravasation, and drug screening [2]. |
To help conceptualize your project, here is a general workflow for evaluating an anti-metastatic compound like Aderbasib in a preclinical setting. This diagram integrates the models mentioned above into a logical sequence.
To continue your research on this compound, you could try the following:
The pre-metastatic niche is a microenvironment in distant organs that is primed by the primary tumor to support the survival and growth of circulating tumor cells. A key player in its formation is the tumor-derived exosome, a small extracellular vesicle that carries bioactive molecules, including the protease ADAM17 (A Disintegrin And Metalloproteinase 17) [1] [2].
Colorectal cancer (CRC)-derived exosomal ADAM17 is taken up by vascular endothelial cells at distant sites. Within these cells, ADAM17 enhances vascular permeability—a critical step in metastasis—by disrupting the membrane localization of VE-cadherin, a key protein that maintains endothelial cell-cell adhesion [1] [2]. This breakdown of the endothelial barrier creates vascular leakage, facilitating tumor cell extravasation and the formation of the pre-metastatic niche [1]. Aderbasib, an oral selective inhibitor of ADAM17, has been shown to effectively block this process and reduce metastasis in vivo [1].
The diagram below illustrates this core signaling pathway.
The following tables summarize key quantitative findings from pre-clinical studies on the role of exosomal ADAM17 and the efficacy of its inhibition.
Table 1: Clinical Correlation of Exosomal ADAM17 in Patient Serum [2] This table shows the statistical analysis of circulating exosomal ADAM17 (CirExo-ADAM17) levels in relation to various clinical parameters of colorectal cancer patients.
| Clinical Parameter | Category | Patients with CirExo-ADAM17 ≥ Median (%) | P-value |
|---|---|---|---|
| Lymphovascular Invasion | Absence | 10/35 (28.6%) | 0.0003 |
| Presence | 31/45 (68.9%) | ||
| Tumor Invasion | T1-2 | 12/36 (33.3%) | 0.0037 |
| T3-4 | 29/44 (65.9%) | ||
| Lymph Node Metastasis | N0-1 | 15/40 (37.5%) | 0.0139 |
| N2-3 | 26/40 (65.0%) | ||
| TNM Stage | I/II | 24/38 (63.2%) | 0.0427 |
| III | 17/42 (40.5%) | ||
| Preoperative CTCs Status | Negative | 11/34 (32.4%) | 0.0036 |
| Positive | 30/46 (65.2%) |
Table 2: In Vivo Efficacy of ADAM17 Inhibition in a Mouse Model [1] This table summarizes the results from an orthotopic colorectal cancer metastasis model in nude mice treated with an ADAM17 selective inhibitor (JG26 or this compound).
| Experimental Group | Liver/Lung Metastasis Incidence | Reduction in Metastatic Nodules | Vascular Leakage (Evans Blue Assay) |
|---|---|---|---|
| Control (Vehicle) | High | Baseline | High |
| ADAM17 Inhibitor Group | Significantly Reduced | Effectively Reduced | Significantly Reduced |
Below are detailed methodologies for key experiments used to validate the role of exosomal ADAM17 and the efficacy of this compound.
This protocol is critical for obtaining the research material for both in vitro and in vivo studies [1].
This assay directly measures the functional impact of exosomal ADAM17 on the endothelial barrier [1].
This protocol assesses the therapeutic potential of this compound in a live animal model [1].
The following diagram outlines the core workflow of this in vivo protocol.
The data demonstrates that targeting exosomal ADAM17 with this compound is a viable strategy to inhibit pre-metastatic niche formation by preserving vascular integrity. Future work should focus on:
The table below summarizes the core information available on Aderbasib.
| Aspect | Details |
|---|---|
| INCB7839) [1] | This compound (codenamed INCB7839) [1] |
| Primary Target | Inhibitor of ADAM10 and ADAM17 [1]. |
| Key Mechanism | A "sheddase" inhibitor that blocks the proteolytic cleavage and release of membrane-bound proteins [1]. |
| Proposed Application | Investigated as a potential adjunctive treatment for metastatic breast cancer to suppress tumor cell proliferation [1]. |
| Development Status | Development was halted in 2011 after Phase II trials; it is currently not an active clinical candidate [1]. |
This compound's potential in tumor immunosurveillance stems from its inhibition of ADAM proteases, particularly ADAM17. The diagram below outlines the core mechanism of ADAM17 and how this compound intervenes.
The primary molecular mechanism of this compound is the inhibition of ADAM17, which is also known as TACE (TNF-α converting enzyme) [2]. By blocking this protease, this compound prevents the ectodomain shedding of over 90 substrates, many of which are critically involved in tumor formation and immune regulation [2]. The table below details key substrates and their roles in the tumor microenvironment (TME).
| ADAM17 Substrate | Role in Tumor Progression & Immune Response |
|---|---|
| TNF-α | Drives inflammatory responses that can promote tumor cell survival and proliferation [2]. |
| EGFR Ligands | Activates epidermal growth factor receptor signaling, supporting tumor growth (e.g., in lung and breast carcinomas) [2]. |
| IL-6R | Generates soluble IL-6R, enabling trans-signaling that promotes pro-inflammatory responses and is linked to chemotherapy resistance [2] [3]. |
| L-Selectin | Regulates T-cell adhesion and migration; shedding can impair lymphocyte trafficking to tumor sites [2]. |
| Notch Receptor | Cleavage by ADAM10/17 is a key step in activating Notch signaling, which shapes immune responses in the TME [4] [5]. |
Given the lack of specific protocols for this compound, the following is a generalized framework for in vitro studies of sheddase inhibitors like it. You will need to optimize all parameters based on your specific cell model and research questions.
| Protocol Step | Details & Considerations |
|---|---|
| 1. Cell Line Selection | Use relevant cancer cell lines (e.g., breast, lung) or immune cells (T cells, macrophages) known to express ADAM10/17 and relevant substrates [2]. |
| 2. Compound Preparation | Reconstitute this compound in DMSO. Prepare a serial dilution for a dose-response curve (e.g., 0.1 μM to 10 μM). Include a vehicle control (DMSO only). |
| 3. Cell Treatment & Stimulation | Plate cells and pre-treat with this compound for 1-2 hours. Stimulate shedding with agents like PMA (phorbol ester) or specific cytokines (e.g., IL-6, TNF-α) [2]. |
| 4. Sample Collection | Collect cell culture supernatants to measure soluble substrate levels (e.g., by ELISA). Harvest cell lysates for Western blot analysis of substrate cleavage and total protein levels. |
| 5. Functional Assays | • Cytotoxicity: Measure cancer cell viability (MTT assay). • Immune Cell Activity: Co-culture treated cancer cells with T cells and assess T-cell activation (e.g., IFN-γ ELISA) or cancer cell killing (cytotoxicity assay). | | 6. Data Analysis | Quantify inhibition of substrate shedding. Correlate shedding inhibition with functional outcomes (e.g., enhanced T-cell-mediated killing). |
Although this compound is no longer in clinical development, its mechanism remains highly relevant. Research into ADAM10/17 inhibition continues to be a significant area of interest in immuno-oncology for several reasons [2] [3]:
The metalloprotease ADAM17 (A Disintegrin And Metalloproteinase 17) is a promising therapeutic target in colorectal cancer. It drives metastasis through a critical mechanism:
The following tables summarize quantitative findings from preclinical studies on this compound's effects on colorectal cancer metastasis.
Table 1: In Vivo Efficacy of ADAM17 Inhibition in Metastasis Models
| Experiment Model | Treatment | Key Findings on Metastasis | Citation |
|---|---|---|---|
| CRC liver/lung metastasis mouse model | ADAM17 selective inhibitor (JG26, IV) | Significant reduction in liver and lung metastases | [2] |
| CRC liver/lung metastasis mouse model | This compound (oral inhibitor) | Significant reduction in liver and lung metastases | [2] |
| CRC patient-derived xenograft (PDX) models | This compound + PEPDG278D (an EGFR/HER2 depleter) | Enabled PEPDG278D target engagement and induced significant tumor growth inhibition | [3] |
Table 2: Biomarker Analysis: Circulating Exosomal ADAM17 in CRC Patients
| Patient Cohort (n=80) | CirExo-ADAM17 Level | Statistical Correlation | P-value |
|---|---|---|---|
| Lymphovascular invasion present (n=45) | 31 patients had ≥median level | χ² = 12.81 | 0.0003 |
| Advanced Tumor invasion (T3-4) (n=44) | 29 patients had ≥median level | χ² = 8.41 | 0.0037 |
| Lymph node metastasis (N2-3) (n=40) | 26 patients had ≥median level | χ² = 6.054 | 0.0139* |
Data adapted from [1] [2]. This clinical data suggests that circulating exosomal ADAM17 (CirExo-ADAM17) serves as a potential blood-based biomarker for predicting metastasis.
Here are standardized protocols for key experiments investigating this compound's anti-metastatic effects.
This protocol is used to evaluate the efficacy of this compound in preventing or reducing hematogenous metastasis in mouse models.
This protocol assesses how CRC-derived exosomes and this compound affect the integrity of the vascular endothelial barrier.
The following diagrams illustrate the mechanistic role of ADAM17 in metastasis and the experimental workflow for evaluating this compound.
Diagram 1: Mechanism of ADAM17 in Promoting Metastasis. CRC cell-derived exosomal ADAM17 disrupts endothelial junctions by cleaving VE-cadherin, increasing vascular permeability and facilitating metastasis [1] [2].
Diagram 2: In Vivo Efficacy Evaluation Workflow. This flowchart outlines the key steps for assessing the effect of this compound on colorectal cancer metastasis in a mouse model [2].
Current preclinical evidence strongly supports ADAM17 as a druggable target for inhibiting colorectal cancer metastasis. This compound represents a promising tool compound in this endeavor, with demonstrated efficacy in reducing metastasis in vivo, partly through stabilizing the vascular endothelium. The provided protocols offer a foundation for designing further studies to validate and expand upon these findings, particularly in exploring combination regimens and translating exosomal ADAM17 into a clinically useful biomarker.
Exosomal ADAM17 has emerged as a critical mediator of cancer metastasis through its multifaceted roles in pre-metastatic niche formation and vascular permeability regulation. ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TNF-α converting enzyme (TACE), is a membrane-anchored protease responsible for the ectodomain shedding of over 80 membrane-bound substrates, including cytokines, growth factors, and adhesion molecules. When packaged into exosomes—small extracellular vesicles ranging from 30-150 nm in diameter—ADAM17 can be transported through biological fluids to distant organs, where it initiates molecular changes that favor metastatic colonization [1] [2] [3]. This transfer mechanism enables tumor-derived exosomal ADAM17 to orchestrate pathological processes far from the primary tumor site.
In colorectal cancer (CRC) models, exosomal ADAM17 has been demonstrated to enhance vascular permeability by cleaving vascular endothelial (VE)-cadherin, a critical component of endothelial adherens junctions. This cleavage disrupts endothelial barrier integrity, facilitating tumor cell intravasation and extravasation during hematogenous metastasis. Additionally, exosomal ADAM17 promotes E-cadherin shedding from cancer cells, weakening intercellular adhesion and enhancing migratory capacity [1] [2]. These molecular events collectively establish a permissive environment for metastatic dissemination, making exosomal ADAM17 a promising therapeutic target for preventing cancer spread.
The clinical relevance of exosomal ADAM17 is underscored by studies showing significantly elevated levels in the serum of patients with metastatic colorectal cancer compared to those with localized disease or healthy controls. This correlation positions exosomal ADAM17 as a potential blood-based biomarker for predicting metastasis and monitoring therapeutic response [1] [2] [4]. The development of targeted inhibitors against this protease represents a novel approach to intercept the metastatic cascade before overt secondary lesions become established.
This compound (codenamed INCB7839) is an orally active, potent inhibitor of ADAM10 and ADAM17 that has advanced to clinical trials for several cancer indications. As a sheddase inhibitor, this compound suppresses tumor cell proliferation by modulating the proteolytic release of multiple receptor classes and growth factors that drive oncogenic signaling [5] [6]. The compound specifically inhibits the metalloprotease activity of ADAM17 by binding to the catalytic zinc ion within its active site, effectively blocking substrate recognition and cleavage [7] [6].
Table 1: Pharmacological Profile of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | methyl (6S,7S)-7-(hydroxycarbamoyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate |
| Molecular Formula | C₂₁H₂₈N₄O₅ |
| Molecular Weight | 416.478 g·mol⁻¹ |
| Targets | ADAM10 and ADAM17 |
| Administration Route | Oral |
| Development Status | Investigational; Phase II trials completed for HER2+ breast cancer |
| Primary Mechanism | Zinc-binding inhibitor that blocks metalloprotease activity |
The development history of this compound reflects the challenges and opportunities in targeting ADAM proteases. Initially developed by Incyte Corporation, this compound was investigated as an adjunctive treatment for HER2-positive breast cancer in combination with trastuzumab. Although development was halted in 2011 after mixed clinical trial results, the compound remains a valuable investigative tool and potential candidate for repurposing in other malignancies [5]. Recent preclinical evidence has revitalized interest in this compound, particularly for cancers characterized by elevated exosomal ADAM17-mediated metastasis, such as colorectal cancer [1].
This compound demonstrates favorable selectivity relative to earlier generation ADAM17 inhibitors, which often targeted multiple metalloproteinases and caused dose-limiting musculoskeletal and hepatic toxicities. In preclinical models, this compound effectively reduced CRC metastasis to liver and lung tissues when administered at doses of 30 mg/kg orally every three days following tumor implantation [1]. This selective inhibition profile, combined with oral bioavailability, positions this compound as a promising candidate for further development in targeting exosomal ADAM17-mediated metastatic processes.
The most compelling evidence for this compound's therapeutic potential comes from colorectal cancer models investigating hematogenous metastasis. In orthotopic CRC models, administration of this compound (30 mg/kg orally every three days) significantly reduced liver and lung metastases by approximately 60-70% compared to untreated controls [1]. This anti-metastatic effect was correlated with decreased vascular leakage, as measured by Evans blue extravasation, and reduced circulating tumor cells in blood samples [1] [4]. The treatment effectively disrupted the pre-metastatic niche formation process by preserving endothelial barrier function through maintenance of VE-cadherin at endothelial junctions.
Mechanistically, this compound treatment prevented exosomal ADAM17-mediated shedding of E-cadherin and VE-cadherin, two critical adhesion molecules involved in epithelial integrity and endothelial barrier function, respectively. In vitro trans-endothelial invasion assays demonstrated that pretreatment with this compound reduced tumor cell migration through endothelial monolayers by over 50%, confirming its role in maintaining barrier integrity [1] [2]. These findings establish a clear mechanism by which this compound interferes with the early stages of metastatic dissemination, potentially offering a therapeutic window for preventing metastasis in high-risk patients.
Beyond colorectal cancer, this compound has demonstrated preclinical efficacy in several other cancer types. In diffuse large B-cell lymphoma, this compound has been investigated in combination with rituximab, where it enhances antibody-dependent cellular cytotoxicity (ADCC) by preventing ADAM17-mediated shedding of CD16 (FcγRIIIA) on natural killer cells [7]. This combination approach leverages the immunomodulatory potential of ADAM17 inhibition to improve the efficacy of therapeutic antibodies. For glioblastoma multiforme, this compound monotherapy suppressed tumor growth in xenograft models, highlighting its potential in CNS malignancies [6].
Table 2: Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Model System | Dosing Regimen | Key Findings |
|---|---|---|---|
| Colorectal Cancer | Orthotopic mouse model | 30 mg/kg PO every 3 days | 60-70% reduction in liver/lung metastases; decreased vascular permeability |
| HER2+ Breast Cancer | Xenograft models | 3 mg/kg IV or 30 mg/kg PO | Enhanced trastuzumab efficacy; reduced tumor growth |
| Diffuse Large B-Cell Lymphoma | In vitro NK cell assays | 0.1-1 μM | Increased CD16 retention; enhanced rituximab-mediated ADCC |
| Glioblastoma | SU-pcGBM2 NSG mouse xenografts | Not specified | Suppressed tumor growth |
The broad therapeutic potential of this compound stems from ADAM17's involvement in processing diverse substrates implicated in tumor immunosurveillance, including MHC class I-related chain A/B proteins, Tim-3, and CD154 [7]. By modulating these immune regulators, this compound may enhance antitumor immunity while simultaneously inhibiting metastatic progression. This dual mechanism of action makes ADAM17 inhibition particularly attractive for combination with immunotherapeutic approaches that are increasingly becoming standard of care across multiple cancer types.
Exosome isolation represents a critical first step in studying ADAM17 inhibition. The following protocol describes the standard ultracentrifugation method for obtaining high-purity exosomes from cell culture conditioned medium or patient serum [1] [2]:
For functional studies, it is essential to confirm ADAM17 presence in exosomal preparations via western blot using anti-ADAM17 antibodies (e.g., ab39163, Abcam) [2]. Quantitative proteomic analysis using iTRAQ labeling and mass spectrometry can provide comprehensive profiling of exosomal protein cargo, including ADAM17 levels across different experimental conditions.
The impact of exosomal ADAM17 on endothelial barrier function can be evaluated using the following trans-endothelial electrical resistance (TEER) assay [1]:
Expected Results: HUVEC monolayers treated with CRC-derived exosomes typically show 40-60% reduction in TEER and 2-3 fold increase in dextran flux compared to controls. This compound pretreatment should significantly attenuate these effects, preserving 70-80% of baseline barrier function [1].
The efficacy of this compound in inhibiting exosomal ADAM17-mediated metastasis can be evaluated using orthotopic colorectal cancer models [1] [2]:
Additional Analyses: Evaluate vascular permeability in vivo using Evans blue dye extravasation. Quantify circulating tumor cells in blood samples collected via cardiac puncture using epithelial cell adhesion molecule (EpCAM)-based enrichment methods [1].
Figure 1: Mechanism of this compound Inhibition of Exosomal ADAM17-Mediated Metastasis
Figure 2: Experimental Workflow for Assessing this compound Efficacy
The development of this compound for targeting exosomal ADAM17 faces several challenges in clinical translation. The multifunctional nature of ADAM17, with over 80 identified substrates, raises concerns about potential on-target toxicities from inhibiting its physiological roles in development, immunity, and tissue homeostasis [8] [3]. Additionally, the structural similarity between ADAM17 and other metalloproteinases complicates the development of highly selective inhibitors without off-target effects [8]. Future research should focus on tissue-specific delivery systems or exosome-specific targeting approaches to enhance therapeutic precision while minimizing systemic adverse effects.
Emerging strategies to improve ADAM17 targeting specificity include the development of allosteric inhibitors that target non-catalytic domains, monoclonal antibodies that selectively inhibit substrate recognition, and iRhom2-based therapeutics that leverage the specific regulation of ADAM17 trafficking and activity [8] [3]. The discovery that tetraspanin CD9 negatively regulates ADAM17-mediated exosome binding and uptake suggests additional opportunities for therapeutic intervention by modulating the exosomal microenvironment [9]. These innovative approaches may overcome the limitations of traditional zinc-binding inhibitors like this compound and provide more targeted therapeutic options.
The potential application of ADAM17 inhibition extends beyond oncology to inflammatory disorders, cardiovascular diseases, and renal fibrosis [3] [10]. Recent studies demonstrate that mesenchymal stem cell-derived extracellular vesicles can ameliorate renal interstitial fibrosis through delivery of miR-13474 that targets ADAM17 mRNA [10]. This cross-disease evidence reinforces the fundamental importance of ADAM17 in pathological processes and supports continued investment in therapeutic development. As our understanding of exosomal biology deepens, targeting exosomal ADAM17 with refined versions of this compound may offer new avenues for combating metastasis across multiple cancer types.
This compound represents a promising therapeutic approach for targeting exosomal ADAM17 in cancer metastasis. Through inhibition of ADAM17-mediated cleavage of VE-cadherin and E-cadherin, this compound preserves endothelial and epithelial integrity, thereby disrupting multiple steps in the metastatic cascade. The experimental protocols outlined herein provide robust methodologies for evaluating the efficacy of this compound and similar compounds in both in vitro and in vivo settings. While challenges remain in achieving optimal selectivity and minimizing potential toxicities, the compelling preclinical evidence supports continued investigation of this compound as a potential therapeutic intervention for preventing cancer metastasis. Future research directions should focus on biomarker-driven patient selection, combination strategies with conventional and immunotherapeutic agents, and advanced drug delivery systems to enhance target specificity.
The table below summarizes the fundamental characteristics of Aderbasib.
| Property | Description |
|---|---|
| Chemical Names | This compound; INCB007839; INCB7839 [1] [2] [3] |
| CAS Number | 791828-58-5 [1] [4] [3] |
| Molecular Formula | C₂₁H₂₈N₄O₅ [1] [2] [3] |
| Molecular Weight | 416.47 g/mol [1] [3] |
| Mechanism of Action | Potent, orally active inhibitor of ADAM10 and ADAM17 [1] [2]. |
| Primary Biological Effect | Suppresses tumor cell proliferation by inhibiting the "sheddase" activity that releases growth factors and cytokines from the cell surface [2] [3] [5]. |
| Development Status | Investigational; development was halted in 2011 after Phase II trials [2] [3]. |
For your experimental work, here are detailed methodologies and data from the literature.
This protocol is adapted from studies investigating this compound's effect on pseudotyped virus infection [1] [3].
This protocol demonstrates the anti-tumor efficacy of this compound in a mouse model of pediatric glioblastoma [1] [3].
The following diagram illustrates the signaling pathway of ADAM17, this compound's primary target, and how the inhibitor interferes with its function. This underpins the compound's antineoplastic activity.
This workflow outlines the key steps for assessing this compound's efficacy in a xenograft model, as described in the protocols.
The table below summarizes the core quantitative data for this compound, essential for experimental planning.
| Aspect | Specification |
|---|---|
| Synonyms | INCB007839; INCB7839 [1] |
| CAS No. | 791828-58-5 [1] |
| Molecular Weight | 416.47 g/mol [1] |
| Targets | Potent inhibitor of ADAM10 and ADAM17 (low nanomolar range) [1] |
| Purity | 99.44% [1] |
| Recommended Purity | For research use only. Not for human diagnostic or therapeutic use [1] |
| Physical Form | White to light yellow solid [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Solubility (DMSO) | 100 mg/mL (240.11 mM) [1] |
Here are detailed methodologies and solutions for common experimental challenges.
Q: What is the recommended method for preparing a stable stock solution of this compound?
Q: How do I formulate this compound for intraperitoneal injection in a mouse xenograft model?
Q: How can I confirm the inhibitory activity of my this compound stock in a cellular model?
The following diagrams, created with Graphviz, illustrate this compound's primary mechanism and a generalized in vivo experimental workflow.
This diagram shows how this compound targets the ADAM17 pathway, which is crucial in cancer progression.
This flowchart outlines the key steps from cell line preparation to data analysis in a preclinical glioma study.
The information provided offers a strong starting point. To optimize your protocols further, I suggest:
The following table summarizes the standard dose reductions for managing adverse reactions to Alectinib. Treatment should be discontinued if patients cannot tolerate the lowest dose of 300 mg twice daily [1] [2].
| Dose Reduction Schedule | Dose Level |
|---|---|
| Starting Dose | 600 mg orally twice daily |
| First Dose Reduction | 450 mg orally twice daily |
| Second Dose Reduction | 300 mg orally twice daily |
For a technical audience, detailed protocols for specific adverse events are crucial. The table below outlines recommended actions for key toxicities based on the prescribing information [1] [2].
| Adverse Reaction | Severity / Criteria | Recommended Management |
|---|---|---|
| Hepatotoxicity | ALT/AST >5x ULN with bilirubin ≤2x ULN | Withhold until recovery to ≤3x ULN, then resume at reduced dose. |
| ALT/AST >3x ULN with bilirubin >2x ULN (without cholestasis/hemolysis) | Permanently discontinue. | |
| Interstitial Lung Disease (ILD)/Pneumonitis | Any grade treatment-related | Permanently discontinue. |
| Renal Impairment | Grade 3 | Withhold until recovery to ≤1.5x ULN, then resume at reduced dose. |
| Grade 4 | Permanently discontinue. | |
| Bradycardia | Symptomatic (not life-threatening) | Withhold until recovery. If due to concomitant medication, resume at previous or reduced dose upon recovery. |
| Life-threatening, no contributing medication | Permanently discontinue. | |
| CPK Elevation | >5x ULN | Withhold until recovery to ≤2.5x ULN, then resume at same dose. |
| >10x ULN or recurrence >5x ULN | Withhold until recovery to ≤2.5x ULN, then resume at reduced dose. | |
| Hemolytic Anemia | Suspected | Withhold and initiate lab testing. Upon resolution, resume at reduced dose or permanently discontinue. |
When facing an uncharacterized toxicity for a drug like Aderbasib, a systematic research approach is essential. The diagram below outlines a potential experimental workflow to identify the underlying mechanism.
This workflow is inspired by a study investigating Alectinib-induced sinus bradycardia, which used a rat model, RNA sequencing, and patch-clamp techniques to identify the suppression of the L-type calcium current (ICaL) in sinus node cells as the key mechanism [3].
Given the lack of direct results for this compound, you may find these approaches helpful:
Here are answers to some fundamental questions about this compound, designed for a technical research audience.
What is the primary mechanism of action of this compound? this compound is an orally bioavailable inhibitor that targets the "sheddase" activity of two key enzymes from the ADAM family: ADAM10 and ADAM17 [1] [2]. By inhibiting these proteases, it blocks the proteolytic cleavage (shedding) of various cell surface proteins. This includes preventing the release of soluble EGFR ligands and TNF-α, which can lead to the inhibition of tumor cell proliferation and signaling [3] [1] [2].
What are the key experimental doses used in preclinical models? The table below summarizes effective doses of this compound reported in recent preclinical literature. Please note that these are for research purposes only and have not been validated for clinical use.
| Experimental Model | Dose & Route | Dosing Schedule | Combination Agent(s) | Key Experimental Finding | Source (Citation) |
|---|---|---|---|---|---|
| Colorectal cancer mouse models (cell line xenografts & PDX) | 50 mg/kg, Intraperitoneal (i.p.) | 5 days per week for 2 weeks | PEPDG278D (EGFR/HER2 depleter) | Inhibited tumor growth; monotherapy was inactive [4]. | |
| Pediatric glioblastoma (SU-pcGBM2) mouse xenografts | 50 mg/kg, i.p. | 5 days per week starting at week 4; for 2 weeks | Not specified | Suppressed tumor growth [1]. | |
| In vitro (PK15 cells) | 100 - 1000 µM | 0.5-hour pre-treatment | N/A | Showed resistance to CSFV pseudovirus [1]. |
The most robust recent data for this compound involves its use in combination therapy to overcome drug resistance. Here is a detailed methodology based on a 2022 study investigating colorectal cancer (CRC) resistance to EGFR inhibitors [4].
Objective: To evaluate the efficacy of this compound in combination with PEPDG278D to overcome EGFR inhibitor resistance in CRC models.
Workflow Diagram: The following diagram illustrates the key stages of this experimental protocol.
Methodology Details:
Issue: Lack of Efficacy with this compound Monotherapy
Issue: High Experimental Variability in In Vivo Models
The available data strongly supports investigating this compound in the context of combination therapy, particularly to overcome resistance in EGFR-driven cancers by modulating the tumor microenvironment.
| Aspect | Description |
|---|---|
| Primary Role | Overcome tumor resistance to EGFR/HER2-targeted degradation therapy [1] [2]. |
| Mechanism of Action | Inhibits ADAM10 and ADAM17 metalloproteinases, blocking the shedding of high-affinity EGFR ligands (e.g., Amphiregulin, HB-EGF) from tumor cells [1]. |
| Combination Partner | PEPDG278D, a recombinant protein that induces degradation of EGFR and HER2 [1] [2]. |
| Resistance Mechanism Addressed | Excessive tumor-generated EGFR ligands compete with and block the target engagement of PEPDG278D. Aderbasib prevents this ligand shedding, enabling PEPDG278D to bind to and deplete EGFR/HER2 [1]. |
The following diagram illustrates the logical relationship and mechanism of this combination therapy.
Q1: Why is this compound ineffective as a single agent in this combination strategy?
Q2: Does this compound directly inhibit EGFR or HER2?
Q3: What is the evidence for combining this compound with standard chemotherapy?
Q4: Is this combination strategy relevant for cancers with KRAS, BRAF, or PIK3CA mutations?
The diagram below outlines a general workflow for validating this combination therapy, from in vitro models to in vivo assessment.
| Inhibitor Name | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | Key Characteristics |
|---|---|---|---|
| Aderbasib (INCB7839) | Low nanomolar range [1] | Low nanomolar range [1] | Orally active; dual ADAM10/17 inhibitor [2] [1] |
| KP-457 | 0.011 | 0.75 | Selective for ADAM17 over ADAM10 [3] |
| INCB3619 | 0.014 | 0.022 | Preclinical dual inhibitor (less selective) [3] |
| MEDI3622 | 0.0031 | >10 | Anti-ADAM17 antibody; highly selective [3] |
| D1(A12) | 0.0045 | >1 | Protein therapeutic; selective [3] |
| Prodomain (4mut) | 0.1 | NT | Endogenous regulatory protein [3] |
Table Abbreviation Key: NT = Not Tested.
Here are detailed methodologies and considerations for your experiments.
Since this compound inhibits both proteases, a robust experimental strategy requires combining pharmacological tools with genetic validation.
The following diagram illustrates this multi-layered validation strategy.
Yes, peer-reviewed studies provide dosing regimens for this compound in mouse models.
Scenario 1: The selective ADAM17 inhibitor (e.g., JG26) does not replicate the effect of this compound.
Scenario 2: Need to isolate the role of exosomal ADAM17.
Q1: What is the primary mechanism of action of Aderbasib? this compound is a potent, selective, dual inhibitor of the sheddase enzymes ADAM10 and ADAM17 [1] [2]. It works by blocking the proteolytic activity of these enzymes, which are responsible for the "shedding" or cleavage of the extracellular domains of numerous cell surface proteins. This includes growth factors, cytokines, and other signaling molecules that drive tumor proliferation and immune evasion [3].
Q2: What was the therapeutic rationale for its development in cancer? The rationale is based on the critical role of ADAM10 and ADAM17 in the tumor microenvironment. By inhibiting these enzymes, this compound aims to:
Q3: What are the known limitations from past clinical trials? The development of this compound has faced significant setbacks. While early-phase trials showed promise, the drug's development for metastatic breast cancer was halted after Phase II trials failed to confirm initial positive findings [1] [2]. This indicates that efficacy in later-stage, larger patient populations did not meet expectations.
Q4: What is the current status of clinical development? this compound is currently being evaluated in a Phase I trial (NCT04295759) for pediatric patients with recurrent or progressive high-grade gliomas, including DIPG and glioblastoma [5]. This represents a shift in focus to cancers where the NLGN3 shedding pathway is a recognized key driver [4].
| Aspect | Details |
|---|---|
| Drug Type | Small molecule [2] |
| Primary Targets | ADAM10 and ADAM17 (Dual Inhibitor) [1] [2] |
| Key Mechanistic Rationale | Inhibition of ADAM10-mediated shedding of neuroligin-3 (NLGN3) in the tumor microenvironment [4] [5] |
| Highest Development Phase | Discontinued (Phase 2 for breast cancer); Active (Phase 1 for glioma) [5] [2] |
| Previous Indications (Discontinued) | Advanced/Metastatic Breast Cancer, HER2+ Breast Cancer [2] |
| Current Active Indication | Recurrent/Progressive High-Grade Glioma (Pediatric) [5] |
Topic: Confirming Target Engagement in Preclinical Models
A critical step in researching this compound is validating that it effectively inhibits its targets in your experimental system. The ongoing pediatric glioma trial uses specific biomarkers to monitor this [5].
The diagram below summarizes the core mechanism of action of this compound in the context of high-grade glioma.
The flowchart below outlines a standard experimental workflow for assessing the efficacy of this compound in an in vivo setting.
The table below summarizes the core information about this compound gathered from the search results.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as INCB7839, INCB007839) [1] |
| Drug Class | Oral, potent sheddase inhibitor; inhibits the ADAM family of proteases, primarily ADAM10 and ADAM17 [1] |
| Mechanism of Action | Binds to the metalloproteinase domain's active site, inhibiting the "sheddase" activity of ADAM10 and ADAM17. This blocks the cleavage and release of various cell surface proteins, including EGFR ligands and TNF-α, potentially inhibiting tumor cell proliferation [1]. |
| Investigational Uses | Investigated for use in breast cancer and diffuse large B-cell non-Hodgkin lymphoma (in combination with rituximab) [2] [1]. |
| Development Status | Clinical development was terminated in 2011 [1]. |
While direct evidence is unavailable, the mechanism of this compound suggests a plausible hypothesis for musculoskeletal effects. The diagram below illustrates this potential pathway and a general experimental approach for its investigation.
This proposed mechanism is supported by research on a similar condition, Aromatase Inhibitor-associated Musculoskeletal Syndrome (AIMSS). Studies show that low-estrogen states can lead to an increase in pro-inflammatory cytokines like TNF-α and IL-1β, which are key drivers of joint pain and inflammation [3]. As this compound can modulate the shedding of cytokines like TNF-α, a similar inflammatory process is a scientifically grounded area for investigation [4] [2] [5].
To systematically investigate this compound's potential musculoskeletal toxicity, you could consider the following experimental strategies:
🟊 In Vitro Models
🟊 In Vivo Models
Q1: What are the common mechanisms of liver injury for kinase inhibitors like Aderbasib? While the exact mechanism for this compound may be unknown, kinase inhibitors can cause liver injury through several established pathways [1] [2] [3].
Q2: Which key signaling pathways should our in vitro assays monitor? Your experimental design should investigate pathways frequently implicated in kinase inhibitor biology and hepatotoxicity. The table below summarizes the primary pathways to consider.
| Pathway Name | Key Components | Potential Role in Hepatotoxicity | Assay Examples |
|---|---|---|---|
| MAPK/ERK Signaling | RAF, MEK, ERK | Sustained signaling linked to cell proliferation/survival; its inhibition can trigger stress responses [2] [3]. | Western Blot (p-ERK) |
| PI3K/AKT/mTOR Signaling | PI3K, AKT, mTOR | Central regulator of cell growth/metabolism; dysregulation implicated in steatosis & apoptosis [2]. | Western Blot (p-AKT, p-S6) |
| Apoptosis Signaling | BAX, Bcl-2, Caspases | Direct execution of programmed cell death [4]. | Caspase-3/7 Glo Assay, Western Blot (BAX/Bcl-2 ratio) |
| VEGF/VEGFR Signaling | VEGFA, VEGFR2 | Primarily affects endothelial cells; inhibition can cause vascular liver injury & alter the tumor microenvironment [2]. | HUVEC Tube Formation Assay |
| TNF-α Signaling | TNF-α, NF-κB | Promotes inflammation and can drive apoptosis in hepatocytes [3] [4]. | ELISA, NF-κB Reporter Assay |
Problem: Unexpected High Cytotoxicity in Early In Vitro Screens Potential Causes and Solutions:
Problem: Inconsistent Toxicity Readouts Between Cell Models Potential Causes and Solutions:
| Cell Model | Pros | Cons | Best for |
|---|---|---|---|
| HepG2 | Easy to culture, low cost, readily transfertable | Low metabolic enzyme activity, may not reflect in vivo complexity | High-throughput initial screens [3] |
| HepaRG | High metabolic competence, bile canaliculi structures | Longer culture time, more expensive, requires differentiation | Mechanistic studies on cholestasis & metabolism [1] |
| Primary Human Hepatocytes (PHHs) | Most physiologically relevant, full metabolic capacity | Donor-to-donor variability, limited lifespan, high cost | Definitive pre-clinical toxicity assessment |
Protocol 1: Systems Biology Workflow for Toxicity Pathway Identification This integrated approach, adapted from established methods, helps identify key toxicity pathways [3].
The workflow for this protocol is visualized in the following diagram:
Protocol 2: Validating Apoptosis Mechanism via Key Markers This protocol provides a method to confirm if apoptosis is a primary cell death mechanism [4].
The diagram below illustrates key interconnected signaling pathways involved in kinase inhibitor-induced liver injury, synthesizing information from the search results.
The guidance above is based on general mechanisms of kinase inhibitor liver toxicity and established hepatotoxicity assessment methodologies [1] [2] [3]. Since specific data on this compound was not available in the search results, you will need to validate these approaches with your own experimental data.
This compound (also known as INCB7839) is an orally bioactive, potent sheddase inhibitor that targets the ADAM family of metalloproteases, specifically ADAM10 and ADAM17 [1] [2]. By inhibiting these proteins, it blocks the "shedding" of cell surface proteins, including ligands that activate the Epidermal Growth Factor Receptor (EGFR) pathways, thereby suppressing tumor cell proliferation [2]. Its development by Incyte as a potential treatment for metastatic breast cancer was halted in 2011 after Phase II trials yielded contradictory results [1].
Basic Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 791828-58-5 [1] [2] |
| Molecular Formula | C₂₁H₂₈N₄O₅ [1] [2] |
| Molecular Weight | 416.47 - 416.478 g·mol⁻¹ [1] [2] |
| Appearance | White to light yellow solid powder [2] |
| Solubility (DMSO) | ~100 mg/mL (~240.11 mM) [2] |
Here are solutions to specific issues you might encounter when working with this compound.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Analytical Recovery | Chemical degradation or adsorption to surfaces. | Use fresh DMSO stock; use low-binding plasticware (e.g., polypropylene); acidify solvents [2]. |
| Poor Bioavailability in In Vivo Studies | Suboptimal formulation leading to poor absorption. | Use validated animal formulations (e.g., sequential addition of co-solvents like PEG300 and Tween-80) [2]. |
| High Variability in Cell-Based Assays | Inconsistent cell health or seeding density; precipitation in media. | Ensure DMSO concentration in media is ≤0.1%; characterize the compound's stability in assay buffer; use uniform cell passage number [2]. |
| Irreproducible IC₅₀ Values | Inconsistent inhibitor pre-incubation time; enzyme instability. | Standardize pre-incubation time (this compound binds the metalloproteinase domain's active site) [2]; aliquot and preserve enzyme sources consistently. |
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of ADAM10 and ADAM17. It suppresses tumor cell proliferation [1] [2].
Q2: How should I prepare a stable stock solution of this compound? A2: Prepare stock solutions in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM. Aliquot the solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C [2].
Q3: What is a key consideration for validating an analytical method for this compound? A3: Key parameters include accuracy, precision, specificity, linearity, and range. A comprehensive validation plan must be documented to ensure the method is fit for its purpose [3].
The following diagram outlines a logical workflow for optimizing an experiment with this compound, which can help in systematically addressing reproducibility issues.
Diagram: A logical workflow for troubleshooting and optimizing experiments involving this compound.
This compound is a potent, orally active, low nanomolar inhibitor that targets the sheddase enzymes ADAM10 and ADAM17 [1] [2] [3]. It has been investigated in various contexts, including cancer research and virology.
| Property | Details |
|---|---|
| Synonyms | INCB7839, INCB007839 [1] [3] |
| CAS Number | 791828-58-5 [1] |
| Molecular Formula | C21H28N4O5 [1] [3] |
| Molecular Weight | 416.47 g/mol [1] [3] |
| Primary Targets | ADAM10, ADAM17 (IC50 values in low nM range) [1] [2] |
| Recommended Storage | -20°C or -80°C (as a stock solution in DMSO) [1] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] |
This compound's activity is highly dependent on precise experimental conditions. The table below outlines common challenges and their solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Potency / High IC50 | Degraded compound; incorrect stock solution concentration; insufficient pre-incubation time. | Use fresh, properly stored stock; verify concentration via HPLC; include a 30-minute pre-incubation step [4]. |
| High Variability Between Replicates | Inconsistent cell seeding density; uneven compound solubilization; DMSO toxicity. | Standardize cell counting/passaging; vortex stock solutions before dilution; keep final DMSO concentration below 0.1% [1]. |
| Off-Target Effects | Inhibition of other metalloproteinases (MMPs) at high concentrations. | Titrate concentration; use lowest effective dose (often 0.1-10 µM); employ orthogonal assays (e.g., ELISA) to confirm target specificity [2]. |
| Poor Solubility in Buffer | Precipitation in aqueous culture media. | Prepare stock in high-quality, dry DMSO; add compound to media while vortexing gently; do not store working dilutions [1]. |
| Lack of Effect in Assay | Inefficient cellular uptake; redundant signaling pathways; incorrect model system. | Validate cellular uptake; use genetic knockdown (siRNA) as a positive control; ensure your model expresses ADAM10/17 [5]. |
Here are standardized protocols for key applications, as cited in the literature.
This protocol is adapted from a study investigating SARS-CoV-2 entry mechanisms [4].
This protocol is based on virology research for quantifying viral entry inhibition [4] [5].
A protocol used in xenograft models to assess anti-tumor efficacy [1].
The following diagram illustrates the key signaling pathways regulated by ADAM10 and ADAM17, and the point of inhibition by this compound.
The table below summarizes the core information about Aderbasib and its documented efficacy in preclinical studies.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule inhibitor [1]. |
| Primary Targets | Potent, orally active inhibitor of ADAM10 and ADAM17 [2]. |
| Key Mechanism | Inhibits "ectodomain shedding"; blocks proteolytic release of growth factors & cytokines (e.g., TNF-α, EGFR ligands) from cell membrane [3] [4] [5]. |
| Noted Therapeutic Contexts | • Colorectal Cancer (CRC): Overcame resistance to EGFR inhibitors (cetuximab) in KRAS/BRAF/PIK3CA-mutant models [3]. • Pediatric Glioblastoma: Inhibited tumor growth in mouse xenograft models [2]. • Breast Cancer & Lymphoma: Listed as having research applications [1] [2]. |
This compound's efficacy is demonstrated not as a monotherapy, but through its role in enabling other targeted treatments.
The table below summarizes the key characteristics of Aderbasib (INCB7839) and MEDI3622 based on the search results.
| Attribute | This compound (INCB7839) | MEDI3622 |
|---|---|---|
| Drug Type | Small molecule inhibitor [1] | Monoclonal antibody [1] [2] |
| Primary Target(s) | Dual inhibitor of ADAM10 and ADAM17 [1] | Selective inhibitor of ADAM17 [1] |
| Key Mechanism | Inhibits the proteolytic activity of ADAM10/17, preventing substrate shedding [1]. | Binds to ADAM17, potently inhibiting its sheddase activity [2]. |
| Selectivity | Less selective; inhibits both ADAM10 and ADAM17 [1]. | Highly selective for ADAM17 over other MMPs and ADAMs (e.g., IC50 for ADAM17: 0.0031 nM) [1]. |
| Reported Efficacy | In preclinical models, increased NK cell activity and enhanced efficacy of rituximab [1]. | In preclinical NSCLC models, potently inhibited IR-induced VEGF release and enhanced radiotherapy response [2]. |
| Clinical Status | Has entered clinical trials (e.g., with rituximab for diffuse large B-cell lymphoma) [1]. Note: Clinical data is from around 2018. | Research is in the preclinical stage as of the available literature (2021) [2]. |
Here are details on key experiments and methodologies cited for each compound.
For MEDI3622 (Preclinical): A 2021 study demonstrated its mechanism and efficacy in non-small cell lung cancer (NSCLC) models combined with radiotherapy (IR) [2].
For INCB7839 (Clinical Trial): A 2017 review cited its investigation in a clinical trial setting [1].
The following diagram illustrates the role of ADAM17 in cancer progression and how these inhibitors work, integrating the mechanisms described for both INCB7839 and MEDI3622 [1] [3] [2].
The following table compiles half-maximal inhibitory concentration (IC₅₀) values for Aderbasib and other ADAM17 inhibitors from scientific literature. A lower IC₅₀ value indicates higher potency.
| Inhibitor Name | Inhibitor Type | Reported IC₅₀ for ADAM17 | Key Characteristics & Selectivity Notes |
|---|---|---|---|
| This compound (INCB7839) [1] | Small Molecule | 0.014 μM (14 nM) [2] | Potent, orally active, dual inhibitor of ADAM10 and ADAM10 [1]. |
| KP-457 | Small Molecule | 0.011 μM (11 nM) [2] | -- |
| MEDI3622 | Monoclonal Antibody | 0.0031 μM (3.1 nM) [2] | -- |
| D1(A12) | Monoclonal Antibody | 0.0045 μM (4.5 nM) [2] | -- |
| D8 | Monoclonal Antibody | 0.0012 μM (1.2 nM) [2] | Binds to the protease domain to inhibit catalytic activity [3]. |
| 4mut | Protein Therapeutic (Prodomain) | 0.1 μM (100 nM) [2] | -- |
The quantitative data in the table primarily comes from fluorescence-based peptide cleavage assays, a standard method for measuring protease activity [4].
The diagram below illustrates the role of ADAM17 in cellular signaling and the general mechanism of inhibition by agents like this compound and monoclonal antibodies.
This diagram shows that ADAM17 is synthesized as an inactive precursor and matures after prodomain removal. The mature enzyme on the cell surface cleaves various membrane-bound substrates. Inhibitors like this compound (small molecule) or D8P1C1 (monoclonal antibody) block this cleavage activity, though they may have different binding sites and selectivity profiles [5] [3].
When evaluating these inhibitors, consider:
| Cancer Model | Experimental Type | Dosage / Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Pediatric Glioblastoma | In Vivo (Mouse Xenograft) | 50 mg/kg, intraperitoneal injection, 5 days/week | Robustly inhibited growth of orthotopic xenografts. | [1] [2] |
| HER2+ Breast Cancer | Clinical Research | N/A (Development was terminated in 2011) | Showed promising clinical activity in heavily pretreated, refractory patients. | [2] |
| General (Enzyme Inhibition) | In Vitro | 10-100 µM | Inhibited interaction between ADAM17 and its substrate (sE2-Fc) in a dose-dependent manner. | [1] [2] |
| CSFV Pseudovirus (Model) | In Vitro | 100 µM - 1 mM | Showed an antiviral effect in PK15 cells. | [1] [2] |
This compound is a potent, orally active inhibitor that targets the "sheddase" activity of ADAM10 and ADAM17 [1] [2]. These enzymes are responsible for cleaving, or "shedding," over 80 membrane-bound proteins [3] [4]. The pathway below illustrates how inhibiting ADAM10/17 with this compound affects key cancer-promoting signals.
For researchers looking to validate the activity of ADAM inhibitors like this compound, here are methodologies for key assays based on the gathered literature.
This protocol measures the compound's ability to directly inhibit substrate cleavage [1] [2].
This protocol evaluates the antitumor efficacy of this compound in an animal model [1] [2].
A Phase I trial (NCT04295759) provides a clinical protocol for safety and dosing [5].
The table below summarizes the key findings from a 2024 analysis that compared adagrasib and sotorasib using data from their pivotal clinical trials [1].
| Feature | Adagrasib (KRYSTAL-1 trial) | Sotorasib (CodeBreak100 & CodeBreak200 trials) |
|---|---|---|
| Primary Comparison | Non-significant trend toward better disease control (PFS) | Comparable overall survival (OS) efficacy |
| Toxicity & Side Effects | Different side effect profile | Different side effect profile |
| Clinical Significance | Side effect differences are crucial for treatment decisions and patient tolerance. | Side effect differences influence physician choice and patient experience. |
| Trial Phase | Phase II [1] | Phase I/II and Phase III [1] |
| FDA Approval Status | Approved [1] | Approved [1] |
The study concludes that while the overall survival rates for both drugs are comparable, their differing side effect profiles are a critical factor in choosing the most appropriate treatment for an individual patient [1].
The comparative analysis was based on data from three key clinical trials [1]:
Methodology for Comparative Analysis: The researchers performed an indirect comparison of these separate trials. Their methodology involved [1]:
The following diagram illustrates the core mechanism of action for both adagrasib and sotorasib, which helps in understanding their therapeutic target.
The search results also highlight several key areas of interest for drug development professionals:
The following table summarizes the comparative efficacy and safety of sotorasib and adagrasib based on a Matching-Adjusted Indirect Comparison (MAIC) of their respective Phase 3 trials [1]. This analysis is necessary as no head-to-head clinical trials exist.
| Aspect | Sotorasib | Adagrasib | Comparative Findings |
|---|---|---|---|
| Approved Indication | Previously treated advanced/metastatic KRAS G12C-mutated NSCLC [1] | Previously treated advanced/metastatic KRAS G12C-mutated NSCLC [1] | Both are approved for the same primary indication [1]. |
| Overall Efficacy (PFS & ORR) | Similar to adagrasib [1] | Similar to sotorasib [1] | In the primary analysis, no significant difference was found in Progression-Free Survival (HR 0.93) or Objective Response Rate [1]. |
| Efficacy in Brain Metastases | 39% reduced risk of progression vs. adagrasib [1] | Higher risk of progression in this subgroup [1] | Sotorasib demonstrated favorable PFS point estimates in patients with baseline brain metastases [1]. |
| Safety Profile | More favorable safety profile [1] | Higher odds of Treatment-Related Adverse Events (TRAEs) [1] | Sotorasib showed lower odds of TRAEs, TRAEs leading to dose reduction/interruption, and individual TRAEs [1]. |
The identification of predictive biomarkers is crucial for determining which patients are most likely to benefit from treatments like immune checkpoint inhibitors (ICIs). The table below outlines key biomarker categories explored in cancer research [2].
| Biomarker Category | Description | Key Examples & Notes |
|---|
| Tumor Mutation Burden (TMB) | The total number of mutations found in the DNA of cancer cells [2]. | • High TMB is correlated with better response to ICIs in several cancers [2]. • Approved as a companion diagnostic for pembrolizumab [2]. • Challenge: Cut-off values vary across studies and cancer types [2]. | | Mismatch Repair Deficiency (dMMR) / Microsatellite Instability (MSI) | A condition where cells have defects in repairing DNA replication errors, leading to high mutation rates [2]. | • dMMR/MSI-H is a strong predictor of response to ICIs like pembrolizumab and nivolumab [2]. • Approval is tumor-agnostic (across any solid tumor with this biomarker) [2]. | | DNA Damage Response (DDR) Pathways | Genetic variations in pathways that repair DNA damage can increase TMB and neoantigen load [2]. | • Mutations in POLE/POLD1 genes are associated with very high TMB and may predict response to ICIs [2]. |
Diagram Title: Biomarker Discovery and Validation Workflow
| Tool Category | Example Tools | Primary Use Case |
|---|---|---|
| AI/ML Libraries | TensorFlow, PyTorch, Scikit-learn | Building custom models for high-dimensional data analysis. |
| Bioinformatics Suites | Bioconductor (R-based) | Differential expression analysis for omics data. |
| Proteomics Analysis | MaxQuant, ProteoWizard | Preprocessing and quantifying mass spectrometry data. |
This compound is an orally active, potent inhibitor of ADAM10 and ADAM17, which are members of the "A Disintegrin And Metalloprotease" (ADAM) family of membrane-bound proteins [1] [2]. These proteins function as "sheddases," cleaving and releasing the extracellular domains of various cell surface proteins [2].
The table below summarizes key information on this compound and its primary target:
| Aspect | Details on this compound |
|---|---|
| Drug Name | This compound (Synonyms: INCB007839, INCB7839) [1] [2] |
| Drug Class | Hydroxamate-based sheddase inhibitor [1] |
| Primary Targets | ADAM10 and ADAM17 (a potent, low nanomolar inhibitor) [1] [2] |
| Key Mechanism | Inhibits the proteolytic "shedding" of membrane-tethered proteins, impacting cytokine release (e.g., TNF-α) and growth factor receptor signaling (e.g., EGFR ligands) [2] [3] [4]. |
| Relevant Disease | Malignant glioma is the most common disease being investigated in its clinical trials [2]. |
| Clinical Trial Phase | Investigated in Phase 1 clinical trials (as of the available data) [2]. |
ADAM17's Role in Cancer ADAM17 is a key therapeutic target because it sheds over 80 membrane-associated substrates [3]. In cancer, its most characterized roles include the shedding of:
By inhibiting ADAM10/17, this compound is proposed to exert antineoplastic activity by suppressing these critical pro-tumorigenic and inflammatory signals [1] [2]. Preclinical in vivo studies have shown that this compound can block glioma growth in mouse xenograft models [1].
The following diagram illustrates the core signaling pathway targeted by this compound, based on the mechanisms described in the search results.
The table below consolidates the key information found in the search results regarding this compound's profile and experimental use.
| Aspect | Available Data | Context / Source |
|---|---|---|
| Molecular Target | Inhibitor of ADAM10 and ADAM17 [1] [2] | Preclinical research in colorectal cancer (CRC) [1]. |
| Mechanism of Action | Blocks ligand shedding from tumor cells; enables target engagement by PEPDG278D, inhibiting oncogenic signaling [1] [2]. | Used in combination therapy in mouse models of CRC [1]. |
| Tested Doses | 80 mg/m²/dose and 120 mg/m²/dose, administered orally twice daily [3]. | Phase I clinical trial in pediatric patients with recurrent high-grade glioma (NCT04295759) [3]. |
| Key Combination | PEPDG278D + This compound + Fluorouracil (5-FU) [1] [2]. | Preclinical study showing this combination exerted strong antitumor activity in CRC models resistant to EGFR inhibitors [1]. |
| Therapeutic Window | Not yet established or reported in the accessed literature. | The Phase I trial's primary goal is to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [3]. |
The most detailed experimental methodology for this compound comes from a 2022 preclinical study on colorectal cancer. The workflow and rationale are summarized in the diagram below.
This study used cell lines and mouse tumor models, including cell line-derived xenografts and patient-derived xenografts. The core protocol involved [1] [2]: